molecular formula C7H9N3O B3351830 5-cyclopropyl-1H-pyrazole-3-carboxamide CAS No. 401629-05-8

5-cyclopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B3351830
CAS No.: 401629-05-8
M. Wt: 151.17 g/mol
InChI Key: OQUJEFJLUNVUBM-UHFFFAOYSA-N
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Description

Product Overview 5-Cyclopropyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C 7 H 9 N 3 O and a molecular weight of 151.17 g/mol . It is provided for research purposes and is labeled with the CAS Number 401629-05-8. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Potential The 1H-pyrazole-3-carboxamide structure is a privileged scaffold in medicinal chemistry with documented scientific interest across multiple therapeutic areas. While research on this specific analog is evolving, compounds within this structural class have demonstrated significant potential. Notably, pyrazole-3-carboxamide derivatives have been extensively investigated as ligands for cannabinoid receptors (CB1 and CB2). Structural optimization of this core has yielded potent and selective receptor antagonists, which have been explored for metabolic syndrome and obesity due to their ability to reduce serum lipid parameters in preclinical models . Furthermore, this chemical scaffold shows promise in oncology research. Certain 1H-pyrazole-3-carboxamide derivatives have exhibited potent antiproliferative effects against cancer cells. Studies suggest that one mechanism of action for these compounds may involve binding to the minor groove of DNA, affecting its conformation and function, which could represent a valuable off-target effect in anticancer drug discovery . Additional research highlights the potential of pyrazole derivatives as inhibitors for parasitic diseases. Analogous structures have shown promising in vitro trypanocidal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, indicating the scaffold's relevance in developing treatments for neglected tropical diseases . Researchers may find this compound valuable as a building block for developing novel bioactive molecules or as a reference standard in pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)6-3-5(9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUJEFJLUNVUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278806
Record name 5-Cyclopropyl-1H-pyrazole-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401629-05-8
Record name 5-Cyclopropyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401629-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carboxamide

Direct synthesis focuses on constructing the complete molecular framework through sequential or one-pot reactions.

Multi-step synthesis provides a versatile approach to complex molecules by assembling them piece by piece, allowing for purification and characterization of intermediates. syrris.jp A common strategy for pyrazole (B372694) carboxamides involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then cyclized. researchgate.net For the target molecule, this would begin with the condensation of cyclopropyl (B3062369) methyl ketone and a suitable aldehyde, followed by reaction with semicarbazide (B1199961) hydrochloride under acidic conditions to yield the pyrazoline carboxamide, which can then be oxidized to the final pyrazole. researchgate.net

Another powerful multi-step approach involves the initial synthesis of a pyrazole-3-carboxylic acid, which is then converted to the corresponding carboxamide. The pyrazole-3-carboxylic acid can be synthesized from furan-2,3-diones reacting with hydrazines. researchgate.netdergipark.org.tr This acid is then activated, typically by conversion to an acid chloride, and subsequently reacted with ammonia (B1221849) to furnish the primary carboxamide. dergipark.org.tr

Flow chemistry presents a modern paradigm for multi-step synthesis, enabling the connection of several reaction steps into a continuous sequence, which can improve efficiency and reduce the need for extensive purification of intermediates. syrris.jp

Cyclocondensation is the cornerstone of pyrazole synthesis, most classically demonstrated by the Knorr pyrazole synthesis. mdpi.comwikipedia.org This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comwikipedia.orgbeilstein-journals.org To produce this compound, a key precursor would be a cyclopropyl-substituted 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione. Reaction with hydrazine would lead to the formation of the 5-cyclopropyl-3-methyl-1H-pyrazole, which would then require further steps to introduce the carboxamide group.

A more direct route involves the cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. nih.gov These reactions typically proceed through a pyrazoline intermediate that is subsequently oxidized to the aromatic pyrazole. The regioselectivity of the cyclization can be a challenge, often influenced by the substitution pattern of the reactants and the reaction conditions. mdpi.combeilstein-journals.org For instance, the reaction of 1-(1-alkynyl)cyclopropyl ketones with vinyldiazo ketones can lead to pyrazole intermediates through a thermal cyclization process. researchgate.net

A highly regioselective method for preparing 1,3,5-trisubstituted pyrazoles involves a three-component reaction of terminal alkynes, acyl chlorides, and hydrazines, which could be adapted for the synthesis of cyclopropyl-containing pyrazoles. beilstein-journals.org

Table 1: Key Cyclocondensation Precursors for Pyrazole Synthesis

Precursor Type Example Resulting Intermediate/Product Reference
1,3-Diketone 1-Cyclopropyl-1,3-butanedione 5-Cyclopropyl-3-methyl-1H-pyrazole mdpi.comwikipedia.org
α,β-Unsaturated Ketone Cyclopropyl vinyl ketone Pyrazoline, then oxidized to 5-cyclopropyl-1H-pyrazole nih.gov
Acetylenic Ketone 1-Cyclopropyl-2-propyn-1-one 5-Cyclopropyl-1H-pyrazole mdpi.comnih.gov

This table is generated based on established pyrazole synthesis reactions and adapted for the target cyclopropyl substituent.

Oxidative amidation has emerged as a powerful tool for the direct conversion of aldehydes to carboxamides. This method can be applied to a pre-formed pyrazole ring containing a formyl group at the 3-position (5-cyclopropyl-1H-pyrazole-3-carbaldehyde). Various oxidizing systems have been developed for this transformation. beilstein-journals.org

One approach utilizes tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of an amine source. rsc.org Another metal-free method employs hydrogen peroxide (H₂O₂) for the oxidative amination of pyrazole carbaldehydes. beilstein-journals.org The reaction conditions, including solvent and temperature, can be optimized to achieve good yields. beilstein-journals.org A patent describes a one-step process for preparing pyrazole carboxamides by reacting a pyrazole-4-carbaldehyde with an amine in the presence of an oxidizing agent like sodium hypochlorite (B82951) (NaOCl). google.com More recently, visible-light-promoted oxidative amidation using photoredox catalysis has provided a greener and more efficient route to N-acyl pyrazoles, which can then be converted to amides. researchgate.net

Table 2: Oxidative Amidation Methods for Pyrazole Carboxamide Synthesis

Starting Material Reagents Product Type Reference
Pyrazole-3-carbaldehyde, Amine TBHP, DMSO Pyrazole-3-carboxamide beilstein-journals.org
Pyrazole-3-carbaldehyde, 2-Aminopyridine H₂O₂, various solvents Pyrazole-3-carboxamide beilstein-journals.org
Pyrazole-4-carbaldehyde, Amine NaOCl, FeSO₄·7H₂O Pyrazole-4-carboxamide google.com

This table summarizes various oxidative amidation protocols applicable to pyrazole systems.

Derivatization Strategies for Pyrazole-3-carboxamide Scaffolds

Once the this compound core is synthesized, it can be further modified at several positions to generate a library of related compounds.

The NH group of the pyrazole ring is a key site for functionalization. N-substitution can significantly alter the compound's properties. N-arylation is a common modification, often achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org For example, using a copper powder catalyst in the presence of a suitable ligand can facilitate the N-arylation of nitrogen-containing heterocycles. organic-chemistry.org Similarly, palladium-catalyzed coupling with aryl triflates using specialized phosphine (B1218219) ligands provides an efficient route to N-arylpyrazoles. organic-chemistry.org In some synthetic routes, the N1-substituent is introduced early in the process by using a substituted hydrazine (e.g., phenylhydrazine) during the initial cyclocondensation reaction. mdpi.comresearchgate.net

The carboxamide moiety itself offers rich opportunities for derivatization. Starting from a pyrazole-3-carboxylic acid, a wide array of amides can be prepared. The carboxylic acid is typically converted to a more reactive acyl chloride, which can then be reacted with various primary or secondary amines to yield N-substituted or N,N-disubstituted pyrazole-3-carboxamides. dergipark.org.trresearchgate.net This method allows for the introduction of diverse functional groups onto the carboxamide nitrogen. researchgate.netnih.govnih.gov

The carbonyl group of the pyrazole-3-carboxylic acid can also be targeted. For instance, reaction with Grignard reagents can lead to the formation of tertiary alcohols after attacking the carbonyl carbon. niscpr.res.in This provides a pathway to derivatives where the carboxamide has been replaced by other functional groups.

Introduction of Heterocyclic and Aromatic Moieties to the Pyrazole Ring

The functionalization of the this compound core by introducing diverse heterocyclic and aromatic groups is a key strategy for modifying its chemical properties. This is typically achieved by forming an amide bond between the pyrazole-3-carboxylic acid moiety and a corresponding aromatic or heterocyclic amine.

One common method involves activating the pyrazole-3-carboxylic acid, for instance, by converting it to its acid chloride. This highly reactive intermediate can then be coupled with various N-nucleophiles, including those containing complex aromatic systems. For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has been converted to its acid chloride using thionyl chloride (SOCl₂), which subsequently reacts with various sulfonamide derivatives to yield novel pyrazole-carboxamides in high yields. nih.gov This approach is versatile, allowing for the incorporation of a wide range of substituted amines. nih.gov

Another powerful technique is palladium-catalyzed aminocarbonylation. This method allows for the atom-efficient synthesis of amides from aryl or alkenyl halides, carbon monoxide, and an amine. nih.govnih.gov While not directly starting from a pre-formed pyrazole carboxylic acid, this reaction can construct the carboxamide functionality on a pyrazole-containing fragment. For instance, N-acylnortropane derivatives have been synthesized by reacting iodo(hetero)arenes with nortropane-based amines under palladium catalysis, demonstrating the feasibility of coupling complex heterocyclic amines. nih.gov The choice of ligand, such as Xantphos, is often critical for achieving high selectivity and yield in these transformations. nih.gov

Furthermore, multi-component reactions offer an efficient pathway to highly functionalized pyrazoles. One-pot procedures involving the condensation of 5-aminopyrazoles, diketones, and other reagents can lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolinones. beilstein-journals.org In other examples, pyrazole-3-carbaldehydes can undergo oxidative amination with substituted 2-aminopyridines using hydrogen peroxide as an oxidant to form amide-tethered pyrazole-pyridine conjugates. beilstein-journals.org These methods highlight the modularity and efficiency of modern synthetic strategies in creating a library of diverse pyrazole-3-carboxamide derivatives. mdpi.comnih.govresearchgate.net

MethodKey ReagentsAttached Moiety ExampleKey FeatureReference
Acid Chloride Formation & AmidationSOCl₂, Substituted Amine (e.g., Sulfonamides)Sulfonamide-phenylVersatile for a wide range of N-nucleophiles. nih.gov
Palladium-Catalyzed AminocarbonylationPd(OAc)₂, Ligand (e.g., Xantphos), CO, Iodo-heteroareneNortropaneAtom-efficient; ligand choice is crucial for selectivity. nih.gov
Multi-Component Reaction5-Aminopyrazole, Cyclic 1,3-diketone, DMFDMAFused Quinazolinone RingForms complex fused ring systems in a single step. beilstein-journals.org
Oxidative AminationPyrazole-3-carbaldehyde, 2-Aminopyridine, H₂O₂Pyridine (B92270)Metal-free approach for linking pyridine moieties. beilstein-journals.org

Mechanistic Aspects of Key Synthetic Transformations

Exploration of Regioselectivity and Stereoselectivity in Pyrazole Synthesis

The synthesis of the pyrazole ring, particularly asymmetrically substituted ones like 5-cyclopropyl-1H-pyrazole, is most commonly achieved through the Knorr pyrazole synthesis. rsc.org This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.gov For 5-cyclopropyl-1H-pyrazole, the precursor would be a cyclopropyl-substituted 1,3-diketone. The primary mechanistic challenge in this synthesis is controlling the regioselectivity.

When an unsymmetrical 1,3-diketone reacts with hydrazine, two regioisomeric pyrazoles can form. rsc.orgnih.gov The reaction pathway is governed by the initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons. The selectivity of this initial step is influenced by several factors:

Steric Hindrance: The less sterically hindered carbonyl group is generally more accessible for nucleophilic attack. In the case of a precursor like 1-cyclopropyl-1,3-butanedione, the terminal methyl ketone is less hindered than the cyclopropyl ketone, influencing the initial reaction site.

Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, strongly activate the adjacent carbonyl carbon towards attack, often leading to high regioselectivity. nih.gov Conversely, replacing a CF₃ group with a methyl (CH₃) group can lead to a loss of regiochemical control. nih.gov

Reaction Conditions (pH): The pH of the reaction medium is critical. Under acidic conditions, the reaction proceeds via the monohydrazone intermediate. The subsequent cyclization and dehydration steps determine the final product. Under neutral or basic conditions, the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls dictate the outcome. rsc.org Studies have shown that the dehydration of the cyclic hydroxylpyrazolidine intermediate is often the rate-determining step under neutral pH conditions. rsc.org

For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium gives excellent regioselectivity (98:2), whereas the same reaction in ethanol (B145695) at ambient temperature can result in an equimolar mixture of regioisomers. nih.gov Similarly, one-pot syntheses have been developed that proceed with high regioselectivity to yield fully substituted pyrazoles. researchgate.netnih.gov The choice of solvent and base can also play a pivotal role; for instance, using a base like triethylamine (B128534) can favor the formation of a thermodynamically more stable product isomer by influencing the reaction equilibrium. beilstein-journals.org

FactorInfluence on RegioselectivityExample/ObservationReference
Steric EffectsNucleophilic attack is favored at the less sterically hindered carbonyl group.Condensation with 2-substituted 1,3-diketones can yield regioselectivity greater than 99.8:0.2. nih.gov
Electronic EffectsStrong electron-withdrawing groups (e.g., CF₃) activate the adjacent carbonyl, directing the initial attack.Reaction of arylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-diketones gives a 98:2 ratio of isomers. nih.gov
pH / CatalystControls the reaction mechanism (e.g., which intermediate is formed) and can favor one regioisomer.Acidic medium provides good regioselectivity, while neutral conditions can lead to mixtures. nih.gov
SolventCan alter reaction pathways and equilibria.Ionic liquids have been used to achieve high regioselectivity in three-component syntheses. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Pyrazole-3-carboxamide Formation

To overcome this high activation energy barrier, the carboxylic acid must first be "activated." This is a key kinetic consideration. The activation process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a more reactive electrophile that the amine can readily attack. luxembourg-bio.com

Common activation strategies include:

Conversion to Acid Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride produces a highly reactive acid chloride. researchgate.net This intermediate reacts rapidly with amines to form the amide bond. This method is kinetically efficient but can be harsh for sensitive substrates.

Use of Coupling Reagents: A milder and more common approach involves the use of "coupling reagents." These reagents react with the carboxylic acid to form a reactive in situ intermediate, typically an active ester. luxembourg-bio.com Famous examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxy-1H-benzotriazole (HOBt). The HOBt additive not only accelerates the reaction but also suppresses side reactions and reduces the risk of racemization when using chiral substrates. luxembourg-bio.com

From a thermodynamic standpoint, the final amide product is generally very stable. However, the choice of synthetic route can lead to different outcomes based on whether the reaction is under kinetic or thermodynamic control. For instance, in some multi-component reactions, increasing the temperature in the presence of a base can shift the product distribution from a kinetically favored isomer to a more thermodynamically stable one. beilstein-journals.org The selection of a particular amidation method is therefore a trade-off between reaction rate (kinetics), yield, and compatibility with other functional groups present in the molecule.

Amidation MethodActivating Agent(s)Kinetic AspectThermodynamic AspectReference
Direct Thermal AmidationNone (Heat)Very slow, high activation energy. Requires >200 °C.Product is thermodynamically stable, but conditions are harsh. luxembourg-bio.com
Acid Chloride RouteSOCl₂ or (COCl)₂Fast reaction. The acid chloride is a highly reactive intermediate.Efficiently forms the stable amide product. researchgate.net
Carbodiimide CouplingDCC, EDCIForms an O-acylurea intermediate. Kinetically favorable under mild conditions.Leads to the stable amide product; by-product removal can be an issue. luxembourg-bio.com
Coupling with AdditivesDCC/HOBt, HATU, HBTUFaster and cleaner than carbodiimides alone; suppresses side reactions.High yields of the thermodynamically favored amide product. luxembourg-bio.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 5-cyclopropyl-1H-pyrazole-3-carboxamide is predicted to exhibit distinct signals corresponding to the pyrazole (B372694) ring, the cyclopropyl (B3062369) substituent, and the carboxamide group. The protons of the carboxamide group (-CONH₂) are expected to appear as two broad singlets in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the quadrupolar relaxation of the adjacent nitrogen atom and potential for restricted rotation around the C-N bond.

The pyrazole ring possesses a single proton at the C4 position, which would manifest as a singlet, anticipated in the range of δ 6.5-7.0 ppm. The N-H proton of the pyrazole ring is expected to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but is generally observed in the downfield region (δ 12.0-14.0 ppm).

The cyclopropyl group presents a more complex spin system. The methine proton (CH) attached to the pyrazole ring is expected to be a multiplet in the upfield region, likely around δ 2.0-2.5 ppm. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and will appear as two separate multiplets, typically in the range of δ 0.8-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH (Pyrazole)12.0 - 14.0br s
NH₂ (Amide)7.0 - 8.0br s
H4 (Pyrazole)6.5 - 7.0s
CH (Cyclopropyl)2.0 - 2.5m
CH₂ (Cyclopropyl)0.8 - 1.5m

br s = broad singlet, s = singlet, m = multiplet

Carbon NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information for confirming the carbon framework of the molecule. The carbonyl carbon of the carboxamide group is expected to be the most downfield signal, typically appearing around δ 160-165 ppm. The pyrazole ring carbons (C3 and C5) are anticipated to have chemical shifts in the aromatic region, with C3, attached to the electron-withdrawing carboxamide group, resonating further downfield (around δ 145-150 ppm) than C5, which is attached to the cyclopropyl group (around δ 140-145 ppm). The C4 carbon of the pyrazole ring is expected to appear at a more upfield position, approximately δ 105-110 ppm.

The cyclopropyl carbons will be found in the upfield region of the spectrum. The methine carbon (CH) is predicted to be in the range of δ 5-10 ppm, while the methylene carbons (CH₂) are expected to resonate at a similar or slightly more upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxamide)160 - 165
C3 (Pyrazole)145 - 150
C5 (Pyrazole)140 - 145
C4 (Pyrazole)105 - 110
CH (Cyclopropyl)5 - 10
CH₂ (Cyclopropyl)5 - 10

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the cyclopropyl protons. Cross-peaks would be observed between the methine proton and the methylene protons of the cyclopropyl ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the C4-H4 pair of the pyrazole ring and the CH and CH₂ groups of the cyclopropyl substituent.

The H4 proton of the pyrazole ring showing correlations to the C3 and C5 carbons.

The methine proton of the cyclopropyl group showing a correlation to the C5 carbon of the pyrazole ring.

The amide protons showing correlations to the carbonyl carbon and the C3 carbon of the pyrazole ring.

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of this compound. thieme-connect.de

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unequivocal determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be definitively established. For the target molecule with the chemical formula C₇H₉N₃O, the predicted exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula.

Table 3: Predicted HRMS Data

IonPredicted Exact Mass [M+H]⁺
C₇H₁₀N₃O⁺152.0818

The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. While a specific fragmentation pattern for this compound is not documented in the provided search results, a general fragmentation pathway can be predicted based on the known fragmentation of similar pyrazole and carboxamide-containing compounds. nih.gov

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ would likely undergo a series of fragmentation reactions. Common fragmentation pathways for pyrazole carboxamides include:

Loss of the carboxamide group: A significant fragment could arise from the cleavage of the C3-C(O)NH₂ bond, resulting in the loss of a carboxamide radical (•CONH₂) or a neutral ammonia (B1221849) molecule (NH₃) followed by the loss of carbon monoxide (CO).

Cleavage of the cyclopropyl ring: The cyclopropyl group may undergo ring-opening and subsequent fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments.

Pyrazole ring cleavage: The pyrazole ring itself can fragment, although this is often a more complex process involving multiple bond cleavages.

By analyzing the m/z values of the resulting fragment ions, the connectivity of the molecule can be further corroborated, providing an additional layer of structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts: the pyrazole ring, the carboxamide group, and the cyclopropyl substituent.

Key functional group vibrations for pyrazole carboxamides are well-established. nih.gov The N-H stretching vibrations of the pyrazole ring and the primary amide typically appear as strong, broad bands in the region of 3400-3200 cm⁻¹. The carboxamide group exhibits a very strong absorption band for the C=O stretching vibration (Amide I band), usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1640-1550 cm⁻¹. The pyrazole ring itself contributes to a series of characteristic C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ range. The presence of the cyclopropyl group is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Pyrazole & Amide N-H stretch 3400 - 3200 Strong, Broad
Cyclopropyl C-H stretch ~3100 - 3000 Medium
Alkyl C-H stretch ~2960 - 2850 Medium-Weak
Carboxamide C=O stretch (Amide I) 1680 - 1630 Very Strong
Carboxamide N-H bend (Amide II) 1640 - 1550 Medium-Strong
Pyrazole Ring C=N, C=C stretch 1600 - 1400 Medium-Variable

Note: This table represents typical ranges for the functional groups present. Actual values may vary based on the specific molecular environment and sample state.

X-ray Crystallography for Solid-State Structural Analysis

X-ray analysis provides a static snapshot of the molecule's preferred conformation in the solid state. For this compound, key conformational features include the relative orientation of the cyclopropyl group and the carboxamide moiety with respect to the pyrazole ring. The planarity of the pyrazole ring is a defining feature. The carboxamide group may exhibit some torsion relative to the ring to accommodate steric demands and optimize hydrogen bonding. mdpi.com Studies on flexible pyrazolone (B3327878) derivatives have shown that the conformation can be influenced by the length of linkers between molecular moieties, adopting either folded or open forms in the solid state. bohrium.com The cyclopropyl group, due to its rigid nature, will have a fixed orientation relative to its attachment point on the pyrazole ring, though its rotational position can be determined. researchgate.net

Hydrogen bonding is a critical determinant of the supramolecular assembly in pyrazole carboxamides. mdpi.com The pyrazole ring provides both a hydrogen bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom), while the carboxamide group offers a donor (N-H₂) and an acceptor (C=O). This functionality allows for the formation of extensive and robust hydrogen-bonding networks. Typically, these compounds form dimers or catemers (chains) through N-H···O or N-H···N interactions. For instance, in related structures, a common motif involves the carboxamide C=O group accepting a hydrogen bond from the pyrazole N-H of an adjacent molecule, leading to the formation of infinite chains or discrete, hydrogen-bonded dimers. mdpi.comresearchgate.net These networks are fundamental to the molecule's crystal engineering and solid-state properties.

Table 2: Typical Hydrogen Bond Parameters in Pyrazole-based Crystal Structures

Donor (D) Acceptor (A) D-H···A Interaction D···A Distance (Å) D-H···A Angle (°)
N-H (Pyrazole) O=C (Amide) Intermolecular 2.8 - 3.1 150 - 175
N-H (Amide) N (Pyrazole) Intermolecular 2.9 - 3.2 140 - 170
N-H (Amide) O=C (Amide) Intermolecular 2.8 - 3.0 160 - 180

Source: Based on data from related pyrazole and carboxamide crystal structures. mdpi.commdpi.com Note: These are generalized values.

Tautomeric Equilibria and Proton Dynamics within the 1H-Pyrazole Ring

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the single proton on the ring nitrogen atoms can migrate between the two nitrogen positions. For a 3,5-disubstituted pyrazole like this compound, this results in a dynamic equilibrium between two tautomeric forms: this compound and 3-cyclopropyl-1H-pyrazole-5-carboxamide.

The relative stability and population of these tautomers are influenced by the electronic nature of the substituents, the solvent, and the temperature. researchgate.net Generally, the tautomer where the electron-withdrawing group (in this case, the carboxamide) is at the 3-position is considered more stable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution. nih.gov In cases of slow exchange between tautomers on the NMR timescale, separate signals for each form can be observed. However, more commonly, a rapid equilibrium leads to time-averaged signals, where the chemical shifts reflect the weighted average of the contributing tautomers.

For the closely related compound 1H-pyrazole-3-(N-tert-butyl)carboxamide, studies have shown that in the solid state, only the 3-substituted tautomer is present. nih.govresearchgate.net In solution, however, an equilibrium exists, with the 3-substituted form being predominant (approximately 90% at 293 K). nih.govresearchgate.net Similar behavior is expected for this compound.

Advanced NMR techniques, particularly ¹⁵N NMR, are highly effective for probing pyrazole tautomerism. The chemical shifts of the two nitrogen atoms are distinctly different depending on whether they are "pyrrole-like" (protonated) or "pyridine-like" (unprotonated). mdpi.com In the solid-state ¹⁵N CP/MAS spectrum of 1H-pyrazole-3-(N-tert-butyl)carboxamide, the signals clearly correspond to the 3-substituted tautomer. nih.gov In addition to NMR, IR spectroscopy can also offer clues, as the vibrational frequencies of the ring can be subtly affected by the tautomeric form. mdpi.com Computational chemistry, using methods like Density Functional Theory (DFT), is also widely used to calculate the relative energies of the tautomers and predict their equilibrium ratios, often showing good agreement with experimental data. researchgate.netnih.gov

Influence of Substituents on Tautomeric Preferences

The tautomeric behavior of pyrazole derivatives is a subject of considerable interest in medicinal and materials chemistry, as the predominant tautomer can significantly influence the compound's biological activity, reactivity, and physical properties. For N-unsubstituted pyrazoles such as this compound, annular tautomerism results in two potential forms: this compound and 3-cyclopropyl-1H-pyrazole-5-carboxamide. The equilibrium between these tautomers is governed by a multitude of factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, and the physical state (solid or solution).

Electronic Effects of the Cyclopropyl Group

While specific experimental or computational studies on the tautomerism of this compound are not extensively documented in publicly available literature, the influence of the cyclopropyl substituent can be inferred from its known electronic properties and by comparing it to other substituted pyrazoles. The cyclopropyl group is generally considered to be a weak π-electron donor, capable of conjugating with adjacent π-systems, in a manner sometimes analogous to a vinyl group. stackexchange.com This electron-donating character is a key determinant in its influence on the tautomeric preference of the pyrazole ring.

Research on a variety of 3(5)-substituted pyrazoles has established that electron-donating groups tend to favor the tautomer where the substituent is at the C5 position (the 3-substituted tautomer when considering the carboxamide). mdpi.com Conversely, electron-withdrawing groups tend to stabilize the tautomer where they are located at the C3 position (the 5-substituted tautomer). mdpi.com

Comparative Tautomeric Preferences

To predict the likely tautomeric preference for this compound, it is instructive to examine related compounds where the tautomeric equilibrium has been experimentally or computationally determined. Studies on 5-methyl-1H-pyrazole-3-carboxamide, for instance, have shown that in the crystalline state, the preferred tautomer is the one where the amide group is at the C3 position and the methyl group (another electron-donating group) is at the C5 position. nih.gov This preference is attributed to the stabilizing electronic contribution of the methyl group at the 5-position.

A summary of the observed tautomeric preferences for various substituents in pyrazole-3-carboxamide and related systems is presented in the table below. This data provides a basis for inferring the behavior of the cyclopropyl-substituted analogue.

Substituent at C5Tautomer with Carboxamide at C3 (Favored/Disfavored)RationaleReference
MethylFavoredElectron-donating nih.gov
PhenylFavoredCan act as electron-donating or withdrawing depending on conditions fu-berlin.de
AminoFavoredStrong electron-donating nih.gov
NitroDisfavoredStrong electron-withdrawing nih.gov
Cyclopropyl (inferred)FavoredElectron-donating stackexchange.com

This table is provided for illustrative purposes and includes an inferred preference for the cyclopropyl group based on its electronic properties.

Given that the cyclopropyl group is electron-donating, it is highly probable that it will stabilize the tautomer in a manner similar to the methyl group. Therefore, for this compound, the tautomer with the carboxamide group at the C3 position and the cyclopropyl group at the C5 position is expected to be the more stable and therefore predominant form, both in the solid state and in solution.

It is important to note that while these inferences are based on well-established principles of substituent effects on pyrazole tautomerism, definitive confirmation would require specific spectroscopic and/or computational studies on this compound. The solvent environment can also play a crucial role in shifting the tautomeric equilibrium. nih.govmdpi.com For example, in some cases, a tautomeric equilibrium has been observed in solution, even when a single tautomer is present in the solid state. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic characteristics of the molecule.

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov

Table 1: Representative Electronic Properties Calculated for a Pyrazole (B372694) Scaffold This table presents typical values for a related pyrazole derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, to illustrate the expected electronic properties.

PropertyCalculated ValueImplication
HOMO Energy -6.672 eVElectron-donating capability
LUMO Energy -2.214 eVElectron-accepting capability
Energy Gap (ΔE) 4.458 eVHigh electronic stability, low reactivity nih.gov
Dipole Moment 2.51 DebyeIndicates molecular polarity
Data derived from studies on analogous pyrazole structures. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In 5-cyclopropyl-1H-pyrazole-3-carboxamide, these regions are expected around the oxygen atom of the carboxamide group and the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. For this molecule, positive potential is anticipated around the hydrogen atoms of the amide group and the pyrazole N-H. nih.govresearchgate.net

This analysis is crucial for understanding how the molecule might interact with a biological target, as the electrostatic potential governs non-covalent interactions like hydrogen bonds and electrostatic contacts. researchgate.net

Conformational Analysis and Energy Minima

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis helps identify the most stable, low-energy arrangements of the atoms.

The cyclopropyl (B3062369) group is a small, rigid carbocycle that significantly influences the conformation of the parent molecule. Its unique stereoelectronic properties play a key role:

Rigidity: The cyclopropyl ring restricts the rotational freedom of the C5 position of the pyrazole, locking the substituent into a more defined spatial orientation. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.

Three-Dimensionality: Unlike a linear alkyl chain, the cyclopropyl group introduces a distinct three-dimensional character. This can be crucial for fitting into specific pockets within a protein's active site.

In the context of diaryl-pyrazole-3-carboxamides, the inclusion of cycloalkyl groups like cyclopropyl has been a key strategy in optimizing binding affinity for targets such as the cannabinoid 1 (CB1) receptor. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand potential binding mechanisms.

Docking simulations for this compound would involve placing the molecule into the active site of a target protein and calculating a score that estimates its binding affinity. The simulation also reveals the specific non-covalent interactions that stabilize the ligand-protein complex.

Studies on similar pyrazole-carboxamide derivatives have shown common interaction patterns with protein kinases and other targets: researchgate.netnih.gov

Hydrogen Bonds: The carboxamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). The pyrazole ring also contains N-H donor and N acceptor sites. These groups frequently form hydrogen bonds with amino acid residues in the hinge region of kinases (e.g., Alanine) or with other key residues like Cysteine, Glycine, and Aspartic acid. nih.govresearchgate.net

Hydrophobic Interactions: The cyclopropyl group and the pyrazole ring itself are hydrophobic and can engage in favorable interactions with nonpolar residues in the binding pocket, such as Leucine, Valine, and Isoleucine. nih.gov

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Representative Interaction Data from Molecular Docking of Pyrazole Derivatives This table summarizes typical interactions observed in docking studies of various pyrazole compounds with protein targets to illustrate potential binding modes.

Interacting ResidueInteraction TypeCompound ClassReference
Ala807 Hydrogen BondPyrazole Derivative nih.gov
Cys773, Gly772 Hydrogen Bond1,3,5-trisubstituted pyrazole researchgate.net
Met769 Hydrogen Bond1,3,5-trisubstituted pyrazole researchgate.net
Hydrophobic Pocket Hydrophobic InteractionsPyrazole Derivative nih.gov
Zn²⁺ Ion Metal CoordinationPyrazole-carboxamide sulfonamide nih.gov
Data is illustrative of the types of interactions pyrazole scaffolds can form within a protein active site.

The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol) or a calculated inhibition constant (Ki), helps to rank potential drug candidates. nih.govresearchgate.net Subsequent molecular dynamics simulations can then be used to validate the stability of these predicted binding poses over time. nih.gov

Identification of Key Residues in Binding Sites

Molecular docking studies are a cornerstone in computational chemistry for predicting the preferred orientation of a ligand when bound to a receptor. For pyrazole carboxamide derivatives, these studies have been crucial in identifying the specific amino acid residues that form key interactions within the binding pockets of various biological targets.

In studies of pyrazole derivatives as potential anticancer agents targeting DNA, the cyclopropyl group has been shown to play a role in the binding affinity. For a derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, the cyclopropyl group contributes to a better fit within the minor groove of DNA by minimizing steric hindrance, thus enhancing its binding affinity. jst.go.jp

When investigating pyrazole-carboxamides as inhibitors of enzymes like carbonic anhydrase, molecular docking has revealed critical interactions with active site residues. For instance, in related sulfonamide-bearing pyrazole-carboxamides, key interactions were observed with histidine residues (His94, His96) and a catalytically important Zn+2 ion. nih.gov The pyrazole scaffold itself often participates in crucial hydrogen bonding. For example, in studies on rearranged during transfection (RET) kinase inhibitors, the pyrazole core of a highly active compound was found to form hydrogen bonds with the hinge region residue Ala807. nih.gov

These findings highlight a common theme where the pyrazole-carboxamide scaffold acts as an anchor, while substituents like the cyclopropyl group modulate the binding affinity and specificity through direct or indirect interactions with the target's binding site.

Table 1: Examples of Key Residue Interactions for Pyrazole Carboxamide Derivatives

Target ClassKey Interacting Residues/ComponentsType of InteractionReference
DNADNA Minor GrooveSteric Fit jst.go.jp
Carbonic AnhydraseHis94, His96, Zn+2Hydrogen Bonding, Metal Coordination nih.gov
RET KinaseAla807, Lys808Hydrogen Bonding nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the protein-ligand complex over time in a simulated biological environment.

Conformational Sampling and Stability in Biological Environments

MD simulations performed on pyrazole-carboxamide derivatives have provided valuable information on their stability within the binding site. For example, 50-nanosecond MD simulations of pyrazole-carboxamide sulfonamide derivatives bound to carbonic anhydrase I and II showed that the compounds exhibited good stability with only minor conformational changes and fluctuations. nih.gov This stability is a key indicator of a persistent inhibitory effect. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often analyzed to quantify this stability. Lower and stable RMSD values over the simulation time suggest a stable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Interactions

For various classes of pyrazole carboxamide derivatives, 2D and 3D-QSAR models have been successfully developed. These models are built using a training set of compounds with known activities and then validated using a test set. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been generated for pyrazole derivatives as RET kinase inhibitors. nih.gov These models yielded high correlation coefficients, indicating their strong predictive power for the biological activity of new, untested compounds. nih.gov Similarly, QSAR models using multiple linear regression (MLR) and artificial neural networks (ANN) have been developed for pyrazole-benzimidazolone hybrids, demonstrating good predictive capabilities. biointerfaceresearch.com

Identification of Molecular Descriptors Influencing Activity

A significant outcome of QSAR studies is the identification of key molecular descriptors that influence the biological activity of the compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For pyrazole derivatives, QSAR studies have highlighted the importance of specific structural features. For example, 3D-QSAR contour maps can indicate regions where bulky groups or electron-withdrawing groups would be beneficial or detrimental to the activity. nih.gov In the case of diaryl-pyrazole-3-carboxamides, thorough structure-activity relationship (SAR) studies, a precursor to QSAR, have been conducted to optimize the substituents on the pyrazole ring, including the use of cyclopropyl groups to enhance binding affinities for targets like the cannabinoid 1 (CB1) receptor. nih.gov These insights are invaluable for the rational design of new, more potent analogs of this compound.

Molecular Mechanisms of Biological Interaction

DNA Binding and Interaction Mechanisms

Derivatives of 5-cyclopropyl-1H-pyrazole-3-carboxamide have been investigated for their potential to interact with DNA, a mechanism that underpins the cytotoxic effects of many anticancer agents. These studies have largely centered on more complex molecules that incorporate the core pyrazole (B372694) structure.

A prominent hypothesis for the DNA interaction of certain 1H-pyrazole-3-carboxamide derivatives is their binding to the minor groove of the DNA double helix. jst.go.jpnih.gov This mode of interaction is often favored by crescent-shaped molecules that can fit snugly into the narrow groove.

Experimental evidence supports this hypothesis for derivatives such as 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide (pym-5). jst.go.jpnih.gov Molecular docking studies have predicted a model where the compound binds to the DNA minor groove. jst.go.jpnih.gov This prediction is corroborated by experimental data from electronic absorption spectroscopy and viscosity measurements. jst.go.jpnih.gov The cyclopropyl (B3062369) group, in particular, is thought to create a less negative steric interaction with the DNA, allowing for a tighter fit within the minor groove compared to other substituents. jst.go.jp Additionally, the pyrazole plane of pym-5 may form a weak σ–π stacking interaction with the C4′ of sugar residues in the DNA backbone, while the urea (B33335) group has the potential to form hydrogen bonds with the DNA. jst.go.jp

Certain derivatives of 1H-pyrazole-3-carboxamide have demonstrated the ability to cleave DNA, a potent mechanism for inducing cell death in cancer cells. The compound pym-5 has been shown to exhibit cleavage activity on supercoiled plasmid pBR322 DNA. jst.go.jpnih.gov This activity was observed to be concentration-dependent, with the conversion of the supercoiled form (Form I) to the nicked form (Form II) increasing with higher concentrations of pym-5. jst.go.jp The molecular basis for this cleavage is suggested to be a hydrolytic mechanism, where the uramido group of pym-5 acts as a nucleophile, attacking the phosphonate (B1237965) backbone of the DNA. jst.go.jp

Binding of these pyrazole derivatives to DNA can induce significant conformational changes. In studies with pym-5 , a substantial decrease (over 50%) in the fluorescence emission intensity of an ethidium (B1194527) bromide-calf thymus DNA (EB-CT-DNA) complex was observed. jst.go.jpnih.gov Since ethidium bromide intercalates between DNA base pairs, a reduction in its fluorescence upon the introduction of another compound suggests that the new molecule is displacing the ethidium bromide and altering the DNA's structure. jst.go.jp This strongly indicates that pym-5 can significantly affect the conformation of DNA upon binding. jst.go.jpnih.gov

Enzyme and Receptor Modulatory Activities (Mechanistic Focus)

The this compound scaffold is a key component in the design of molecules that can modulate the activity of various enzymes and receptors, highlighting its versatility in medicinal chemistry.

The pyrazole ring is a well-established "hinge-binding" moiety in the development of kinase inhibitors. nih.gov This structural element can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. While direct data on this compound is scarce, numerous derivatives have been synthesized and shown to be effective kinase inhibitors.

For instance, a series of 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial targets in the treatment of acute myeloid leukemia (AML). nih.gov The general mechanism involves the pyrazole core acting as a scaffold, with various substituents at other positions of the ring optimizing binding to the kinase active site. The incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole has been shown to be critical for potent FLT3 and CDK inhibition. nih.gov

Another study utilized 5-cyclopropyl-1H-pyrazole-3-amine , a closely related precursor, to synthesize inhibitors targeting the understudied PCTAIRE family of kinases, including CDK16. nih.gov These inhibitors function by occupying the ATP-binding pocket of the kinase, with the pyrazole core forming key interactions. Small modifications to the pyrazole ring have been shown to have significant effects on the selectivity of these inhibitors. nih.gov

The general pathway for kinase inhibition by these pyrazole-based compounds involves competitive binding at the ATP pocket, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are often hyperactive in cancer cells.

The 1H-pyrazole-3-carboxamide structure is also central to a class of compounds known as diarylpyrazoles, which are known for their potent and selective antagonism of the Cannabinoid Receptor 1 (CB1). nih.gov The prototypical example is Rimonabant , which, although structurally more complex, shares the core pyrazole-3-carboxamide feature.

The mechanism of CB1 antagonism by these diarylpyrazole derivatives involves their binding to the CB1 receptor, a G-protein coupled receptor (GPCR). CB1 receptors can exist in both an active (R*) and an inactive (R) conformational state. Agonists stabilize the active state, leading to downstream signaling. Antagonists, or more specifically inverse agonists like Rimonabant, bind to and stabilize the inactive conformation of the receptor. nih.gov This not only blocks the binding of endogenous agonists (like anandamide) but also reduces the receptor's basal, constitutive activity.

Structure-activity relationship (SAR) studies on these antagonists have revealed that the pyrazole ring and its substituents are critical for binding and antagonism. The 1-, 4-, and 5-positions of the pyrazole ring appear to be primarily involved in antagonism, while the 3-position (where the carboxamide group is located) may be more involved in agonism. sigmaaldrich.com For potent CB1 antagonism, specific bulky aromatic groups are typically required at the 1- and 5-positions of the pyrazole ring, which is a significant structural departure from the simple this compound. nih.gov

PAK4 Kinase Inhibition Mechanisms

Derivatives of this compound have been identified as inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer progression. The inhibitory mechanism relies on the specific structural features of the pyrazole core. The 3-amino-5-cyclopropyl-pyrazole fragment, a key component of these inhibitors, is crucial for interacting with the hinge-binding pocket of the PAK4 kinase domain. This interaction is a common feature of many kinase inhibitors, where the heterocyclic scaffold forms hydrogen bonds with the backbone of the kinase hinge region, acting as an anchor.

Molecular docking and structure-activity relationship (SAR) studies on related pyrropyrazole and pyrimidine-based PAK4 inhibitors reveal that the pyrazole moiety consistently engages in this hinge-binding. asianpubs.orgnih.gov Key amino acid residues such as LYS350, GLU396, LEU398, and ASP458 in the PAK4 active site are important for the binding of these inhibitors. nih.gov By competitively binding to the ATP-binding site, these compounds prevent the phosphorylation of PAK4 substrates, such as β-catenin, thereby blocking downstream signaling pathways like the WNT/β-catenin pathway that are critical for cell proliferation and migration. asianpubs.org

Photosynthetic Electron Transport System Inhibition Mechanisms

In the realm of agrochemicals, 4-carboxypyrazolo-3-cyclopropylcarboxamide derivatives, which are structurally related to the title compound, function as potent herbicides by inhibiting the photosynthetic electron transport (PET) system. nih.govmdpi.comnih.gov Their mechanism of action targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

These compounds act as reversible inhibitors by binding to the D1 protein within the PSII complex. nih.gov Specifically, they compete with plastoquinone (B1678516) for its binding site on the D1 protein. nih.gov This binding event blocks the electron flow from the primary electron acceptor QA to the secondary electron acceptor QB. The interruption of this electron transfer cascade effectively halts the light-driven reduction of ferricyanide (B76249) and subsequent photosynthetic processes, ultimately leading to plant death. nih.govmdpi.comnih.gov Molecular modeling studies suggest that the inhibitory potential of these pyrazole derivatives is strongly associated with their electrostatic properties, which dictate their interaction with amino acid residues within the plastoquinone-binding niche. nih.govmdpi.com

Mechanisms of Interaction with Other Relevant Biological Targets (e.g., DPP4, PPARγ, SGLT1, Glucagon (B607659) Receptor)

The pyrazole scaffold is a privileged structure that interacts with various metabolic targets.

Dipeptidyl Peptidase-4 (DPP-4): Pyrazole derivatives have been developed as inhibitors of DPP-4, a key enzyme in glucose homeostasis that degrades incretin (B1656795) hormones like GLP-1. asianpubs.orgmdpi.comnih.gov The inhibitory mechanism involves the pyrazole ring system interacting with the S1 and S2 pockets of the DPP-4 active site. mdpi.com Specifically, the pyrazole moiety can facilitate π-cation interactions with key amino acid residues such as Arg358 and Tyr666. mdpi.com By blocking DPP-4, these inhibitors prevent the degradation of incretins, leading to increased insulin (B600854) secretion and suppressed glucagon release in a glucose-dependent manner. asianpubs.orgnih.gov

Glucagon Receptor (GCGR): Certain pyrazole derivatives function as non-peptide antagonists of the glucagon receptor. nih.govnih.govresearchgate.net Hyperglucagonemia is a contributor to hyperglycemia in diabetes. These antagonists block the interaction between glucagon and its receptor on liver cells. nih.gov This action inhibits the downstream signaling cascade that results in hepatic glucose production (gluconeogenesis and glycogenolysis), thereby lowering blood glucose levels. nih.govnih.gov

Cannabinoid Type 1 (CB1) Receptor: Diaryl-pyrazole-3-carboxamides featuring a cyclopropyl group have been identified as potent and selective antagonists of the CB1 receptor. researchgate.net One such compound, 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, demonstrated high binding affinity and efficacy in preclinical models of metabolic syndrome. researchgate.net

PPARγ and SGLT1: There is currently no specific information available from the searched results detailing the direct interaction mechanisms of this compound with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) or Sodium-Glucose Cotransporter 1 (SGLT1).

Mechanistic Investigations of Antimicrobial Activities

The this compound scaffold has given rise to numerous derivatives with significant activity against a wide range of microbial pathogens, including bacteria and fungi.

Bacteriostatic and Bactericidal Mechanisms

The antibacterial action of pyrazole derivatives often involves the inhibition of essential bacterial enzymes. A primary mechanism is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and chromosome segregation. nih.govnih.gov By targeting this enzyme, pyrazole-based inhibitors disrupt these vital processes, leading to effects that can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria). nih.govnih.gov

Molecular docking studies have supported the role of pyrazole derivatives as DNA gyrase inhibitors, showing favorable interactions within the enzyme's active site. nih.gov Additionally, some pyrazole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and amino acids. nih.gov Inhibition of DHFR disrupts these biosynthetic pathways, contributing to the antibacterial effect.

Antitubercular Mechanism of Action

Pyrazole derivatives have shown notable efficacy against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. medchemexpress.commdpi.com The mechanisms of action are multifaceted. One identified mechanism involves the induction of autophagy in the host macrophages where Mtb resides. medchemexpress.com A pyrazole derivative, NSC 18725, was shown to trigger this cellular process, which is a key host defense mechanism for eliminating intracellular pathogens. medchemexpress.com

Furthermore, related carboxamide compounds have been shown to act as prodrugs that require activation by a mycobacterial enzyme. nih.gov While this was observed for a pyridine (B92270) carboxamide, it suggests a potential mechanism for pyrazole-based compounds as well, where the compound is metabolically altered by the bacterium into its active, toxic form. The disruption of membrane transport and energetics by the active form of a drug is another established antitubercular mechanism, as seen with pyrazinamide, which shares a carboxamide feature. bioworld.com

Antifungal Action Pathways

The antifungal activity of pyrazole carboxamides is well-documented, with a primary mechanism being the inhibition of succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. SDH is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

By binding to the SDH enzyme, these compounds block its function, which disrupts cellular respiration and leads to a depletion of ATP, the cell's main energy currency. Molecular docking studies have shown that pyrazole carboxamide derivatives interact with key amino acid residues in the SDH complex, such as TRP O: 173 and TYR Q: 58, through hydrogen bonding and other interactions, in a manner similar to established SDH inhibitor fungicides like boscalid. In addition to SDH inhibition, some pyrazole carboxamides have been shown to exert their antifungal effects by causing direct physical damage to the fungal cell membrane, leading to the leakage of cellular contents and cell death. medchemexpress.com

Data Tables

Table 1: Biological Targets and Mechanisms of Pyrazole Carboxamide Derivatives

Target Class Specific Target Organism/System Mechanism of Action
Kinase PAK4 Human (Cancer Cells) Competitive ATP binding, interaction with hinge region, inhibition of downstream signaling (e.g., WNT/β-catenin). asianpubs.orgnih.gov
Photosynthesis Photosystem II (D1 Protein) Plants (Spinach) Blocks electron transport from QA to QB by competing with plastoquinone. nih.govmdpi.comnih.gov
Metabolic DPP-4 Human Binds to S1/S2 pockets, inhibits incretin degradation, enhances insulin secretion. asianpubs.orgmdpi.comnih.gov
Receptor Glucagon Receptor (GCGR) Human, Monkey, Mouse Non-peptide antagonist, blocks glucagon binding, reduces hepatic glucose output. nih.govnih.govresearchgate.net
Receptor Cannabinoid Receptor 1 (CB1) Human Antagonist, high binding affinity. researchgate.net
Bacterial Enzyme DNA Gyrase Bacteria (e.g., S. aureus) Inhibits DNA replication and transcription. nih.govnih.gov
Bacterial Enzyme Dihydrofolate Reductase (DHFR) Bacteria (e.g., E. coli) Inhibits folate pathway, disrupting nucleic acid synthesis. nih.gov
Host-Pathogen Autophagy Induction Human Macrophages Enhances elimination of intracellular Mycobacterium tuberculosis. medchemexpress.com
Fungal Enzyme Succinate Dehydrogenase (SDH) Fungi (e.g., Valsa mali) Inhibits mitochondrial respiration (Complex II), depletes ATP.

| Fungal Structure | Cell Membrane | Fungi (e.g., G. zeae) | Disrupts membrane integrity, causes leakage of cellular contents. medchemexpress.com |

Table 2: Investigated Pyrazole Derivatives and Their Reported Activities

Compound Derivative Biological Activity Target Key Findings
4-Carboxypyrazolo-3-cyclopropylcarboxamides Herbicide Photosystem II Excellent inhibitory properties in the micromolar range. nih.govmdpi.comnih.gov
Pyrazole-thiosemicarbazones Antidiabetic DPP-4 Potent inhibition, with some derivatives showing IC50 values in the nanomolar range. asianpubs.orgmdpi.com
1,3,5-Pyrazoles Antidiabetic Glucagon Receptor Orally bioavailable antagonists, effective in suppressing glucagon-induced glucose excursion. nih.gov
NSC 18725 (Nitroso Pyrazole) Antitubercular Host Cell Autophagy Inhibits intracellular M. tuberculosis by inducing autophagy in macrophages. medchemexpress.com
Pyrazole Carboxamide Thiazoles Antifungal Succinate Dehydrogenase Potent activity against various plant pathogens, with some EC50 values lower than commercial fungicides.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Exploration of Substituent Effects on Biological Activity

The pyrazole (B372694) core offers several positions for substitution, primarily at the N-1, C3, C4, and C5 atoms. The C3-carboxamide and C5-cyclopropyl moieties are foundational to the activity of the titular compound, with the N-1 position providing a critical anchor for further molecular exploration. nih.govacs.org

The substituent at the C5 position of the pyrazole ring plays a crucial role in defining the compound's interaction with its biological target. In the development of cannabinoid 1 (CB1) receptor antagonists, for example, a para-substituted phenyl ring at the C5 position was found to be a key requirement for potent activity. nih.gov The introduction of a cyclopropyl (B3062369) group, either directly or as part of a larger substituent like a 4-cyclopropylphenyl group, has been identified as a favorable modification in several contexts.

In one study, the compound 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) was found to have high DNA-binding affinity, suggesting that the cyclopropyl moiety contributes to the molecule's ability to conform to its target. mdpi.com Research on CB1 antagonists led to the identification of 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, which demonstrated a favorable pharmacological profile. researchgate.net This highlights that the C5 position often anchors the molecule in a hydrophobic pocket of the target protein, and the size and nature of this group are critical for optimizing potency.

Table 1: Effect of C5-Position Substitutions on Biological Activity

Compound/Analog SeriesC5-SubstituentTargetObserved Activity/FindingReference
Diaryl-pyrazole derivativespara-substituted phenyl ringCB1 ReceptorEssential for potent antagonistic activity. nih.gov
pym-53-cyclopropylureidoDNAExhibited the highest DNA-binding affinity in its series. mdpi.com
Analog 11r4-cyclopropylphenylCB1 ReceptorPart of a lead compound with outstanding efficacy and good metabolic stability. researchgate.net
Pyrazole HydrazonesCyclopropylAntiproliferativeCharacterized one of the most effective derivatives in the series. nih.gov

The carboxamide group at the C3 position is a cornerstone of the SAR for this compound class, often participating in crucial hydrogen bonding interactions with the target protein. nih.govnih.gov The amide moiety can serve as a rigid backbone to facilitate these interactions. nih.gov Modifications to the amide portion, particularly the N-substituent, can significantly alter the biological activity.

Studies on pyrazole derivatives have shown that the size and shape of the carboxamide substituent at the C3-position are critical determinants of activity and selectivity. ias.ac.in For CB1 antagonists, a piperidinyl carboxamide was found in one of the most potent compounds of its series. nih.gov In other work, replacing this with an N-pyrrolidin-1-yl group also yielded a highly efficacious analog. researchgate.net The design of pyrazole-carboxamides as carbonic anhydrase inhibitors has involved attaching sulfonamide moieties to the amide nitrogen, demonstrating the linker's versatility in targeting different enzymes. nih.gov These findings underscore the importance of the amide linker in orienting the molecule within the binding site and establishing key stabilizing interactions.

Table 2: Effect of C3-Carboxamide Modifications on Biological Activity

Compound/Analog SeriesC3-Carboxamide ModificationTargetObserved Activity/FindingReference
CB1 AntagonistsN-piperidinyl carboxamideCB1 ReceptorPresent in a highly potent antagonist. nih.gov
CB1 AntagonistsN-pyrrolidin-1-yl carboxamideCB1 ReceptorLed to a compound with an outstanding pharmacological profile. researchgate.net
Antiplatelet AgentsSmall carboxamide moleculesCollagen-induced platelet aggregationSpecifically inhibited platelet aggregation, showing size dependency. ias.ac.in
Carbonic Anhydrase InhibitorsCarboxamides bearing a sulfonamide moietyCarbonic Anhydrase (hCA I & II)Resulted in potent inhibitors with Ki values in the low micromolar to nanomolar range. nih.gov

In the design of kinase inhibitors, modifications to the N-1 benzyl (B1604629) group of certain pyrazole derivatives led to distinct differences in binding modes within the Aurora-A kinase active site. This demonstrates that the N-1 substituent can control the orientation of the entire molecule, thereby influencing which interactions are formed and ultimately determining the compound's biological effect.

Table 3: Effect of N-1 Position Substitutions on Biological Activity

Compound/Analog SeriesN-1 SubstituentTargetObserved Activity/FindingReference
Diaryl-pyrazole CB1 Antagonists2,4-dichlorophenylCB1 ReceptorA key structural requirement for potent antagonism. nih.gov
Kinase InhibitorsModified benzyl groupsAurora-A KinaseAltered the binding mode and orientation of the inhibitor.
Farnesoid X Receptor (FXR) AntagonistsVaried substituentsFXROptimization of the N-1 substituent was part of the strategy to improve antagonistic activity.

Stereochemical Considerations in SAR

Stereochemistry is a critical factor in drug design, as enantiomers of a chiral compound can exhibit significantly different biological activities, metabolic profiles, and toxicities. In the realm of pyrazole carboxamides, the introduction of chiral centers can lead to improved potency and selectivity. researchgate.net

For instance, research into pyrazole carboxamide pesticides revealed that the two enantiomers of a highly active chiral compound exhibited different activity profiles; this work led to the identification of (S)-4a-14 as a promising candidate. researchgate.net The synthesis and biological evaluation of pyrazole and imidazole (B134444) carboxamides as CB1 antagonists also highlighted the importance of stereoisomerism in achieving potent activity. nih.gov These examples confirm that controlling the three-dimensional arrangement of atoms is a crucial aspect of optimizing pyrazole-based compounds, allowing for a more precise fit into the chiral environment of a biological target.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and computational techniques are indispensable tools for understanding SAR and guiding the optimization of lead compounds. By identifying the key chemical features required for biological activity—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—researchers can design new analogs with enhanced properties.

In the development of 1H-pyrazole-3-carboxamide derivatives as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), molecular docking was used to elucidate the binding mode of the lead compound, 8t. elsevierpure.com The model revealed that the pyrazole-3-carboxamide skeleton formed three conserved hydrogen bonds with the hinge region of the kinases. elsevierpure.com Similarly, for pyrazole-carboxamides designed as carbonic anhydrase inhibitors, molecular docking and dynamics simulations were used to analyze binding mechanisms and stability, confirming that the designed compounds had superior interactions compared to a reference inhibitor. nih.gov These computational approaches allow for the rational design of molecules by optimizing the fit within the target's binding pocket, leading to compounds with improved potency and selectivity.

Design Principles for Enhanced Molecular Interactions

The ultimate goal of SAR-driven design is to create molecules that engage in optimal interactions with their biological target. For pyrazole carboxamides, several key design principles have emerged from extensive research.

Hydrogen Bonding: The pyrazole ring itself and the amide linker are critical hydrogen bonding elements. The pyrazole moiety can provide a single, crucial hydrogen bond with the hinge region of a kinase. nih.gov In the case of CDK2 and FLT3 inhibitors, the pyrazole-3-carboxamide core forms conserved hydrogen bonds that are essential for inhibitory activity. elsevierpure.com

Hydrophobic Interactions: Aromatic and aliphatic groups at the N-1 and C5 positions are frequently used to engage with hydrophobic pockets in the target protein. The 2,4-dichlorophenyl group at N-1 and a phenyl-based group at C5 in CB1 antagonists are classic examples of exploiting hydrophobic interactions to achieve high affinity. nih.gov

Conformational Rigidity: Replacing flexible parts of a molecule with more rigid structures, such as replacing a pyrazole core with a conformationally constrained motif, can be a successful strategy. nih.gov This can reduce the entropic penalty of binding and lock the molecule into its bioactive conformation.

Exploiting Specific Pockets: Step-by-step structural optimization of pyrazole-3-carboxamides has shown that combining a bulkier fused ring to fit into a deep hydrophobic pocket with a group that binds in a hydrophilic pocket can significantly increase inhibitory activity. elsevierpure.com

By adhering to these principles, medicinal chemists can rationally design novel 5-cyclopropyl-1H-pyrazole-3-carboxamide analogs with enhanced molecular interactions, leading to more potent and selective therapeutic agents.

Hydrogen Bonding Networks in Target Recognition

Hydrogen bonds are pivotal for the specific recognition and binding of pyrazole carboxamides to their biological targets. The pyrazole ring and the carboxamide linker are rich in hydrogen bond donors and acceptors, making them key features for molecular recognition.

The core structure of 1H-pyrazole-3-carboxamide provides a robust scaffold for establishing multiple, conserved hydrogen bonds with protein targets. For instance, in studies of analogs targeting kinases like Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), the pyrazole-3-carboxamide core consistently forms three conserved hydrogen bonds with the hinge region of the kinase. mdpi.com This interaction pattern is crucial for the potent inhibitory activity of these compounds.

Furthermore, the amino group on the pyrazole ring, as seen in related compounds like 5-amino-3-(pyrid-2-yl)-1H-pyrazole, can participate in extensive hydrogen-bond networks. rsc.org This amino group can interact with coordinated or non-coordinated anions or solvent molecules within the binding site, further stabilizing the ligand-target complex. rsc.org Similarly, the carboxamide moiety itself is a prime site for hydrogen bonding. The amide N-H proton and the carbonyl oxygen can act as a hydrogen bond donor and acceptor, respectively. Molecular docking studies of various pyrazole-carboxamides have shown these groups forming hydrogen bonds with amino acid residues in the active sites of enzymes like carbonic anhydrase. nih.gov

The strategic placement of substituents on the pyrazole ring or the carboxamide can modulate these hydrogen bonding networks, either by introducing new interaction points or by altering the electronic properties of the existing donors and acceptors.

Hydrophobic Interactions and Lipophilicity Modulation

The cyclopropyl moiety contributes to binding by fitting into hydrophobic pockets within the target protein. In the development of cannabinoid 1 (CB1) receptor antagonists, the introduction of cycloalkyl groups, such as a cyclopropyl ring, on diaryl-pyrazole derivatives was a key strategy. nih.gov These groups occupy hydrophobic regions of the receptor, enhancing binding affinity. nih.gov Thorough SAR studies on these analogs led to the identification of potent antagonists with acceptable metabolic stability, highlighting the importance of balancing lipophilicity for both potency and drug-like properties. nih.gov

The design of analogs often involves modifying substituents to optimize these hydrophobic interactions. For example, in a series of pyrazole-based inhibitors, the introduction of different lipophilic moieties at the N-position of the pyrazole resulted in changes in activity against meprin α and β. scispace.com Similarly, in kinase inhibitors, a bulkier fused ring substituent was found to occupy a deep hydrophobic pocket, significantly increasing inhibitory activity. mdpi.com

The modulation of lipophilicity is a delicate balance. While increased lipophilicity can enhance binding to a hydrophobic pocket, it can also lead to poor solubility and increased metabolic degradation. The cyclopropyl group is often considered a "lipophilic yet metabolically stable" substituent, making it a favorable choice in drug design.

Electrostatic Interactions and Charge-Dependent Binding

Electrostatic interactions, including ion-ion, ion-dipole, and π-interactions, also play a significant role in the binding of pyrazole carboxamide derivatives. The aromatic nature of the pyrazole ring allows it to participate in π–π stacking and π-cation interactions with aromatic amino acid residues in the binding site.

Molecular docking studies of 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives with succinate (B1194679) dehydrogenase revealed that the phenyl ring can engage in a π–π interaction with an arginine residue (Arg59). acs.org Such interactions contribute to the proper orientation and stabilization of the inhibitor within the active site. acs.org

In some cases, more specialized electrostatic interactions are observed. For instance, certain pyrazole-carboxamide derivatives designed as carbonic anhydrase inhibitors were found to form Pi-sulfur bonds with histidine residues (His94 and His96) in the enzyme's active site. nih.gov These interactions, where the π-system of the pyrazole or an attached phenyl ring interacts with the sulfur atom of a methionine or the π-system of a histidine, can be a critical component of the binding energy.

Emerging Research Avenues and Methodological Advancements

Development of Novel and Efficient Synthetic Pathways for Derivatization

The synthesis of pyrazole (B372694) carboxamides is a well-established field, yet the quest for more efficient, high-yield, and versatile synthetic routes for creating diverse derivatives continues to be a primary focus of chemical research. A common and effective method for producing pyrazole carboxamides involves the Claisen-Schmidt reaction, where chalcones react with semicarbazide (B1199961) hydrochloride in an acid-catalyzed process to yield the desired products in good yields. researchgate.netresearchgate.net This approach is valued for its simplicity and accessibility. researchgate.net

Another foundational method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a technique first reported in 1883. mdpi.com This reaction can be optimized using catalysts like nano-ZnO for a greener and more efficient synthesis of 1,3,5-substituted pyrazoles. mdpi.com Modifications of this core reaction, such as the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions, have also been developed to create a wide range of substituted pyrazoles. researchgate.netresearchgate.net

More contemporary strategies focus on generating functionalized pyrazole precursors that can be readily derivatized. For instance, pyrazole C-3/C-5 carbaldehydes are used as versatile starting materials for creating a variety of molecular hybrids, including Schiff bases, amides, and thioamides. researchgate.net Researchers have also developed multi-step synthetic protocols, such as the Claisen condensation of substituted acetophenones with diethyl oxalate, followed by reaction with phenylhydrazine (B124118) to form ethyl 1,5-diaryl-1H-pyrazole-3-carboxylates. These esters can then be hydrolyzed to carboxylic acids and subsequently converted to a diverse library of carboxamide derivatives. These varied synthetic approaches are crucial for generating extensive libraries of 5-cyclopropyl-1H-pyrazole-3-carboxamide analogs for structure-activity relationship (SAR) studies.

Synthetic Method Reactants Key Features Reference
Claisen-Schmidt ReactionChalcones, Semicarbazide HydrochlorideAcid-catalyzed, good yields, accessible. researchgate.netresearchgate.net
Cyclocondensation1,3-Diketones, HydrazinesFoundational method, can be catalyzed for efficiency. mdpi.com
1,3-Dipolar CycloadditionNitrile Imines, Alkenes/AlkynesProvides access to varied substituted pyrazoles. researchgate.netresearchgate.net
Derivatization of PrecursorsPyrazole Carbaldehydes, AminesVersatile for creating Schiff bases and amides. researchgate.net
Multi-step SynthesisAcetophenones, Diethyl Oxalate, PhenylhydrazineAllows for the creation of diverse carboxamide libraries.

Application of Advanced Spectroscopic and Biophysical Techniques for Dynamic Studies of Molecular Interactions

Understanding how this compound and its derivatives interact with biological targets is fundamental to drug development. Advanced spectroscopic and biophysical techniques are indispensable tools for elucidating these complex molecular dynamics.

Spectroscopic methods are routinely used to confirm the structure of newly synthesized compounds and to study their binding properties. Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Electrospray Ionization-Mass Spectrometry (ESI-MS) are essential for characterization. tandfonline.com UV-Visible spectroscopy and fluorescence spectroscopy are particularly useful for investigating interactions with biomolecules like DNA. nih.gov For example, studies on certain 1H-pyrazole-3-carboxamide derivatives have used electronic absorption spectroscopy to determine DNA-binding affinity and fluorescence spectra to show how these compounds can alter DNA conformation. nih.gov

To gain deeper insights into the thermodynamics and kinetics of binding, researchers employ sophisticated biophysical techniques. Isothermal Titration Calorimetry (ITC) directly measures the heat changes during complex formation, providing crucial data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov Surface Plasmon Resonance (SPR) is another powerful, label-free optical technique that monitors molecular interactions in real-time. nih.gov SPR not only determines binding affinities but also provides kinetic information (association and dissociation rates), which is vital for understanding the dynamic nature of a compound's interaction with its target protein. nih.gov These methods are critical for differentiating between various binding modes, such as competitive versus non-competitive inhibition. nih.gov

Technique Information Obtained Application Example Reference
NMR SpectroscopyChemical structure, atom connectivity.Characterization of newly synthesized pyrazole derivatives. tandfonline.com
Mass SpectrometryMolecular weight, elemental composition.Confirmation of product identity in synthesis. tandfonline.com
Fluorescence SpectroscopyChanges in molecular environment, binding.Studying the interaction and conformational changes of DNA upon binding of a pyrazole derivative. nih.gov
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS).Characterizing the thermodynamic profile of a compound binding to a protein target. nih.gov
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), binding affinity (Kd).Real-time analysis of a compound's interaction with a target protein immobilized on a sensor chip. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel compounds based on the this compound scaffold. These computational tools can analyze vast datasets to identify promising lead candidates and predict their biological activity, significantly accelerating the drug discovery process.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method helps in understanding the binding mode and identifying key amino acid residues involved in the interaction. nih.gov For instance, docking simulations of a pyrazole-5-carboxamide derivative identified key lysine (B10760008) and aspartate residues as crucial for its inhibitory activity against telomerase. nih.gov Similarly, docking was used to suggest that certain 1,5-diarylpyrazole carboxamides could bind effectively to the EGFR-TK active site.

Beyond simple docking, comprehensive structure-activity relationship (SAR) studies are enhanced by computational models. nih.govnih.gov These studies systematically modify the chemical structure of a lead compound to optimize its biological activity. Computational analysis can predict how different substituents on the pyrazole ring will affect properties like binding affinity and metabolic stability, guiding synthetic efforts toward more potent and effective compounds. nih.govnih.gov AI and ML algorithms can further refine this process by building predictive models from existing experimental data, enabling the screening of virtual libraries of compounds before committing to costly and time-consuming synthesis.

Exploration of Multi-target Interaction Modalities for Polypharmacology

Polypharmacology, the concept that a single drug can interact with multiple biological targets, is an increasingly important strategy in treating complex diseases. The this compound scaffold is well-suited for the development of multi-target agents due to its chemical tractability.

Research has shown that derivatives of this core structure can exhibit activity against a diverse range of targets. For example, specific diaryl-pyrazole derivatives have been developed as potent antagonists of the cannabinoid 1 (CB1) receptor, which is a target for treating obesity. nih.gov In a different therapeutic area, other 1H-pyrazole-3-carboxamide derivatives have been found to bind to the minor groove of DNA and inhibit cancer cell proliferation. nih.gov One such compound demonstrated a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA. nih.gov

Furthermore, pyrazole-based compounds have been investigated as inhibitors of crucial enzymes involved in disease progression. Novel pyrazole-5-carboxamide derivatives have shown potent inhibitory activity against telomerase, an enzyme often upregulated in cancer cells. nih.gov Other analogs have been designed as selective inhibitors of histone deacetylase 6 (HDAC6), a promising target for acute liver injury. nih.gov The ability to modulate such distinct targets highlights the potential of the pyrazole carboxamide framework in developing sophisticated polypharmacological agents for complex multifactorial diseases.

Investigation of the Compound in Chemical Biology Tools and Probe Development

Chemical biology relies on small molecules as tools to perturb and study biological systems. The this compound scaffold provides a robust starting point for the development of such chemical probes, which are designed to interact with specific biological targets with high potency and selectivity.

A key application is the design of enzyme inhibitors that can be used to probe cellular pathways. For instance, pyrazole derivatives have been optimized as inhibitors of cruzipain, a cysteine protease from Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov These compounds serve as valuable tools for studying the role of this enzyme in the parasite's life cycle. nih.gov In another example, a pyrazole derivative that selectively inhibits and even degrades HDAC6 has been identified. nih.gov This dual-action molecule is not only a potential therapeutic lead but also a powerful chemical probe for investigating the specific functions of HDAC6 in cellular processes like inflammation and necroptosis. nih.gov

Moreover, pyrazole derivatives can be functionalized to act as probes for studying biomolecular conformations. A 1H-pyrazole-3-carboxamide derivative that binds to DNA was shown to significantly decrease the emission intensity of an ethidium (B1194527) bromide-DNA complex, indicating a strong influence on DNA structure. nih.gov Such molecules can be used to investigate the dynamics of DNA and its interactions with other cellular components. The development of these specialized molecules is essential for dissecting complex biological mechanisms and identifying new therapeutic targets.

Q & A

Q. What are the key synthetic pathways for 5-cyclopropyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropane ring formation and carboxamide functionalization. For example, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS 133261-06-0) can serve as a precursor, undergoing aminolysis with ammonia or amines to yield the carboxamide . Optimization includes solvent selection (e.g., ethanol or THF), temperature control (60–80°C), and catalysis (e.g., DCC for coupling reactions) to improve yields and purity . Monitoring via TLC or HPLC ensures intermediate stability .

Q. How should researchers validate the structural identity and purity of this compound?

Use a combination of:

  • NMR (¹H/¹³C) to confirm cyclopropyl protons (δ ~0.5–1.5 ppm) and carboxamide NH₂ signals (δ ~6–8 ppm) .
  • HPLC-MS to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ matching the molecular formula C₇H₁₀N₃O) .
  • Elemental analysis to verify C, H, N, O ratios within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to structural similarities to known inhibitors like 4-[(2-ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide (CAS 501120-38-3) . Use fluorescence polarization or radiometric assays at 10–100 µM concentrations. Cell viability assays (e.g., MTT) in cancer or immune cell lines can screen for cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Purity variability : Impurities (e.g., unreacted cyclopropyl precursors) can skew results. Re-synthesize the compound under controlled conditions and re-test .
  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines impact activity. Standardize protocols using reference inhibitors .
  • Metabolic instability : Use LC-MS to detect metabolite interference (e.g., cyclopropane ring oxidation) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Compare binding poses with analogs like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
  • QSAR modeling : Use descriptors like LogP, topological polar surface area, and electronegativity to predict bioavailability .
  • MD simulations : Assess cyclopropane ring stability in aqueous vs. lipid environments to optimize pharmacokinetics .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite identification : Use high-resolution MS to detect hydroxylated or ring-opened byproducts .

Methodological Framework

Q. Table 1: Key Analytical Parameters for Characterization

ParameterMethodExpected ResultReference
Molecular WeightESI-MS167.18 g/mol (C₇H₁₀N₃O)
Cyclopropyl Confirmation¹H NMRδ 0.5–1.5 ppm (m, 4H)
PurityHPLC (C18 column)>95% (RT = 8.2 min, 220 nm)

Q. Table 2: Biological Assay Design Considerations

Assay TypeTargetPositive ControlReference
Kinase InhibitionJAK3Tofacitinib
CytotoxicityHeLa CellsDoxorubicin
Metabolic StabilityHuman Liver MicrosomesPropranolol

Theoretical and Methodological Guidance

  • Link to conceptual frameworks : Anchor studies in enzyme inhibition theory (e.g., competitive vs. allosteric binding) .
  • Experimental design : Use embedded designs (quantitative + qualitative data) to address mechanistic and stability questions .
  • Replication : Cross-validate synthetic and biological results across ≥3 independent trials to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.